molecular formula C16H19ClN2O2 B1425347 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone CAS No. 477846-48-3

3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone

Cat. No. B1425347
CAS RN: 477846-48-3
M. Wt: 306.79 g/mol
InChI Key: GZIGRIZJTRHIAP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone, also known as 4-Chlorobenzyl-2-dimethylaminoethyl-1-hydroxy-3-pyridinone, is a synthetic organic compound that has been studied for its potential use as an anti-inflammatory, analgesic, and anti-fungal agent. This compound has been shown to have a wide range of applications in scientific research, from its role in the synthesis of other compounds to its use as a model for studying the structure and behavior of proteins.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One of the primary applications of this compound, along with its analogs, is in the field of chemical synthesis, where it serves as an intermediary or building block for more complex chemical structures. For instance, compounds similar to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone have been synthesized for the development of novel chelators based on a triaza macrocycle backbone with 1-hydroxy-2(H)-pyridin-2-one coordinating groups. These chelators are explored for their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores, suggesting a significant application in addressing microbial growth by sequestering essential iron from the microbial environment. The synthesis of these compounds involves complex chemical reactions that yield hexadentate chelators showing biostatic activity against a range of pathogenic bacteria, demonstrating their potential application alongside antibiotics in combating infections (Workman, Hunter, Dover, & Tétard, 2016).

Potential Therapeutic Applications

Another significant application of compounds structurally related to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone lies in their potential therapeutic uses. For example, N-aryl-substituted derivatives have been explored for their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease. These molecules, designed to sequester, redistribute, and/or remove metal ions, offer a multifaceted approach to therapy, incorporating metal chelation, antioxidant properties, and interference with metal ion-induced amyloid peptide aggregation. Their design includes functionalization with frameworks derived from known amyloid imaging agents, targeting drug action specifically to metal-overloaded amyloid plaques in the Alzheimer's brain. Such compounds were evaluated for their antioxidant activity, cytotoxicity, and ability to interfere with amyloid peptide aggregation, highlighting their promise as lead compounds in Alzheimer's therapy (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).

Drug Development and Pharmacological Research

The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), exemplifies the compound's role in pharmacological research and drug development. These agonists represent a breakthrough in drug design, offering a nonpeptidic, druglike profile with high selectivity and potential as pharmacological research tools and drug leads. Their development underscores the chemical compound's application in discovering new therapeutic agents with specific receptor targets, opening avenues for the development of treatments based on receptor modulation (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-18(2)9-10-19-8-7-15(20)14(16(19)21)11-12-3-5-13(17)6-4-12/h3-8,20H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIGRIZJTRHIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324093
Record name 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone

CAS RN

477846-48-3
Record name 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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